molecular formula C19H21N7O3S B12772987 2H-Tetrazole-2-acetic acid, 5-(3,4-dimethoxyphenyl)-, 2-(((4-methylphenyl)amino)thioxomethyl)hydrazide CAS No. 94771-96-7

2H-Tetrazole-2-acetic acid, 5-(3,4-dimethoxyphenyl)-, 2-(((4-methylphenyl)amino)thioxomethyl)hydrazide

Cat. No.: B12772987
CAS No.: 94771-96-7
M. Wt: 427.5 g/mol
InChI Key: XBBJOBOMSRCYKK-UHFFFAOYSA-N
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Description

2H-Tetrazole-2-acetic acid, 5-(3,4-dimethoxyphenyl)-, 2-(((4-methylphenyl)amino)thioxomethyl)hydrazide is a complex organic compound that belongs to the tetrazole family This compound is characterized by the presence of a tetrazole ring, an acetic acid moiety, and various substituents including a 3,4-dimethoxyphenyl group and a 4-methylphenylamino thioxomethyl hydrazide group

Preparation Methods

The synthesis of 2H-Tetrazole-2-acetic acid, 5-(3,4-dimethoxyphenyl)-, 2-(((4-methylphenyl)amino)thioxomethyl)hydrazide typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by the cyclization of an appropriate nitrile with sodium azide under acidic conditions.

    Introduction of the Acetic Acid Moiety: The acetic acid group can be introduced through a reaction with bromoacetic acid.

    Attachment of the 3,4-Dimethoxyphenyl Group: This can be achieved through a nucleophilic substitution reaction.

    Formation of the Thioxomethyl Hydrazide Group: This involves the reaction of the intermediate compound with thiosemicarbazide and subsequent cyclization.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency .

Chemical Reactions Analysis

2H-Tetrazole-2-acetic acid, 5-(3,4-dimethoxyphenyl)-, 2-(((4-methylphenyl)amino)thioxomethyl)hydrazide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenyl and tetrazole rings, using reagents like halides or amines.

    Hydrolysis: The hydrazide group can be hydrolyzed under acidic or basic conditions to yield corresponding carboxylic acids and amines.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

2H-Tetrazole-2-acetic acid, 5-(3,4-dimethoxyphenyl)-, 2-(((4-methylphenyl)amino)thioxomethyl)hydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2H-Tetrazole-2-acetic acid, 5-(3,4-dimethoxyphenyl)-, 2-(((4-methylphenyl)amino)thioxomethyl)hydrazide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting or modulating their activity. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects. Additionally, it can interact with DNA and proteins, inducing apoptosis in cancer cells .

Comparison with Similar Compounds

Similar compounds to 2H-Tetrazole-2-acetic acid, 5-(3,4-dimethoxyphenyl)-, 2-(((4-methylphenyl)amino)thioxomethyl)hydrazide include:

    2H-Tetrazole-2-acetic acid, 5-(3,4-dimethoxyphenyl)-, 2-(((4-chlorophenyl)amino)thioxomethyl)hydrazide: This compound has a similar structure but with a chlorophenyl group instead of a methylphenyl group.

    2H-Tetrazole-2-acetic acid, 5-(3,4-dimethoxyphenyl)-, 2-(((phenylamino)thioxomethyl)hydrazide: This compound lacks the methyl group on the phenyl ring.

    2H-Tetrazole-2-acetic acid, 5-(3,4-dimethoxyphenyl)-, 2-(((3-nitrophenyl)amino)thioxomethyl)hydrazide: This compound has a nitrophenyl group instead of a methylphenyl group.

The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties .

Properties

CAS No.

94771-96-7

Molecular Formula

C19H21N7O3S

Molecular Weight

427.5 g/mol

IUPAC Name

1-[[2-[5-(3,4-dimethoxyphenyl)tetrazol-2-yl]acetyl]amino]-3-(4-methylphenyl)thiourea

InChI

InChI=1S/C19H21N7O3S/c1-12-4-7-14(8-5-12)20-19(30)23-21-17(27)11-26-24-18(22-25-26)13-6-9-15(28-2)16(10-13)29-3/h4-10H,11H2,1-3H3,(H,21,27)(H2,20,23,30)

InChI Key

XBBJOBOMSRCYKK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC(=S)NNC(=O)CN2N=C(N=N2)C3=CC(=C(C=C3)OC)OC

Origin of Product

United States

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